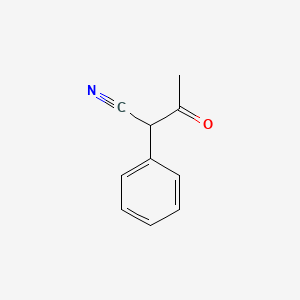
Vitamin D3 N-acetylglucosaminide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitamin D3, also known as cholecalciferol, is a fat-soluble vitamin that is naturally present in a few foods, added to others, and available as a dietary supplement . It is also produced endogenously when ultraviolet (UV) rays from sunlight strike the skin and trigger vitamin D synthesis . N-acetylglucosamine is a derivative of glucosamine involved in glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue .
Synthesis Analysis
Vitamin D3 is a secosteroid derived from a sterol precursor by opening of the steroid B ring between carbons 9 and 10 . It exists in a number of different chemical forms. In the clinical environment, only vitamins D2 and D3 are important . Vitamin D3 arises by the action of UV light on the sterol precursor, 7-dehydrocholesterol, which is found in the upper layers of the skin .Molecular Structure Analysis
The molecular structure of Vitamin D3 is complex and involves several chemical forms . The active form of Vitamin D3, known as 1α,25-dihydroxyvitamin D, can regulate the expression of hundreds of genes involved in skeletal and other biological functions .Chemical Reactions Analysis
Vitamin D3 metabolites are generally measured by liquid chromatography/tandem mass spectrometry (LC–MS/MS) due to their poor ionization efficiencies under electrospray ionization conditions . Chemical derivatization reagents are often used to improve sensitivity and selectivity of analysis .Physical And Chemical Properties Analysis
Vitamin D3 is important for the absorption of calcium from the stomach and for the functioning of calcium in the body . Its hydrophobicity further limits its absorption and thus bioavailability .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The cooperative effect of N-acetylglucosamine, vitamin D3, and glutathione has been studied to achieve multiple health benefits, outlining the possibility of an alternative nutraceutical approach . Chronic oxidative stress has been consistently linked to age-related diseases, conditions, and degenerative syndromes .
Eigenschaften
CAS-Nummer |
175409-16-2 |
|---|---|
Molekularformel |
C₃₅H₅₇NO₆ |
Molekulargewicht |
587.83 |
Synonyme |
(3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-yl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside; (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-Dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexyl 2-(acetylamino)-2-deoxy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




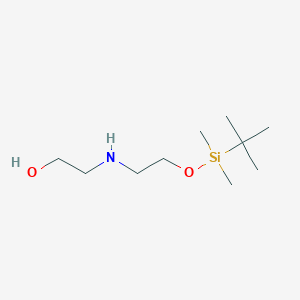
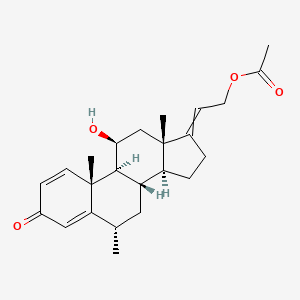
![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)
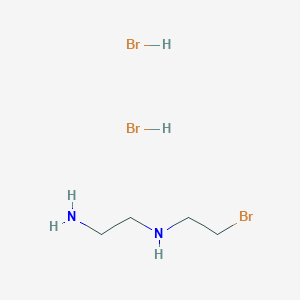
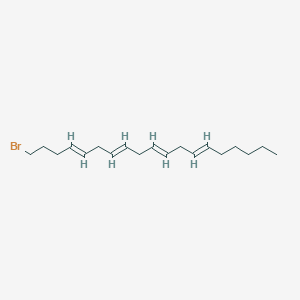
![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)


